3-(4,5-DIMETHYL-3-THIENYL)-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4,5-DIMETHYL-3-THIENYL)-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIMETHYL-3-THIENYL)-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Thioether Formation:
Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., reflux, inert atmosphere).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or thiophene derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, contributing to biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Agriculture: Possible use as a fungicide or pesticide due to its biological activity.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(4,5-DIMETHYL-3-THIENYL)-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Thiophene Derivatives: Compounds containing the thiophene ring, used in various applications including pharmaceuticals and materials science.
Uniqueness
3-(4,5-DIMETHYL-3-THIENYL)-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE is unique due to the combination of the triazole ring, thiophene ring, and fluorobenzyl thioether group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3S2/c1-10-11(2)21-9-14(10)15-18-19-16(20(15)3)22-8-12-4-6-13(17)7-5-12/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKKJXODCCLIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NN=C(N2C)SCC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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